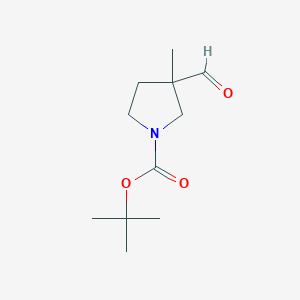

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

Description

tert-Butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position and both formyl and methyl substituents at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its formyl group enables further functionalization via nucleophilic additions or condensations. Its stereochemical and electronic properties make it valuable for constructing complex nitrogen-containing molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUWPLWYXGELEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are crucial for maintaining product quality and yield. The use of automated systems also minimizes human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium hydride in THF at room temperature.

Major Products Formed

Oxidation: Tert-butyl 3-carboxyl-3-methylpyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxymethyl-3-methylpyrrolidine-1-carboxylate.

Substitution: Various tert-butyl substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound is compared below with structurally similar pyrrolidine and piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Ring Structure and Substituent Variations

tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1; Similarity: 0.86 )

- Applications : Likely used in synthesizing aldehydes for cross-coupling or as a precursor to imines.

tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7; Similarity: 0.85 )

- Structure : Piperidine ring (6-membered) with 3-formyl substituent.

- Applications : Useful in medicinal chemistry for modulating pharmacokinetic properties due to increased lipophilicity.

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3; Similarity: 0.81 )

- Structure : Piperidine ring with formyl at the 4-position.

- Reactivity : Positional isomerism may lead to distinct reactivity patterns, such as differences in intramolecular hydrogen bonding.

Functional Group Modifications

tert-Butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (Compound IIi )

- Structure : Sulfonylmethyl group replaces formyl.

- Reactivity : Sulfonamide groups are electron-withdrawing, enhancing stability but reducing electrophilicity compared to aldehydes.

- Applications: Potential use in protease inhibitors or as a sulfonamide-based drug scaffold.

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2 )

- Structure: Cyano and hydroxyl groups at the 3-position.

- Reactivity: The cyano group enables nitrile-specific reactions (e.g., hydrolysis to carboxylic acids), while the hydroxyl group offers hydrogen-bonding sites.

- Physical Properties : Higher polarity (molecular weight 212.25 g/mol) compared to the formyl analog.

tert-Butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate (CAS 1909327-64-5 )

- Structure : Carbamoyl and phenyl substituents at the 3-position.

- Reactivity : The carbamoyl group is less reactive than formyl but participates in hydrogen bonding, influencing molecular recognition in drug design.

Data Tables

Table 1. Key Structural Analogs and Properties

Table 2. Reactivity Comparison of Functional Groups

Activité Biologique

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structural features, including the presence of a pyrrolidine ring and a tert-butyl ester group, facilitate interactions with various biological targets, potentially influencing enzyme mechanisms and protein-ligand dynamics. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate can be represented as follows:

It features:

- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.

- A formyl group (-CHO) that enhances its reactivity.

- A tert-butyl ester group that contributes to its lipophilicity and metabolic stability.

The biological activity of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these proteins, modulating their activity. This interaction can lead to various biochemical effects that are crucial for understanding enzyme mechanisms.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites.

- Protein-Ligand Interactions: It serves as a probe for studying how ligands interact with proteins, providing insights into molecular dynamics.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

Research indicates that tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit cytochrome P450 enzymes, which are critical in drug metabolism . -

Metabolic Stability:

A comparative analysis was conducted on compounds containing the tert-butyl group versus those with modifications (e.g., trifluoromethyl substitutions). It was found that substituting the tert-butyl group can significantly enhance metabolic stability, reducing the clearance rates in vivo . This has implications for drug design, where metabolic stability is crucial for therapeutic efficacy. -

Toxicological Assessments:

Toxicological studies have highlighted that while the compound exhibits promising biological activity, it also poses certain risks. It has been classified as harmful if swallowed and can cause skin irritation . Such findings emphasize the need for careful handling and further investigation into its safety profile.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₁O₃ |

| CAS Number | 1205748-72-6 |

| Biological Activity | Enzyme modulation |

| Toxicity Level | Harmful if swallowed |

| Skin Irritation | Yes |

Q & A

What are the standard synthetic routes for preparing tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Level: Advanced

Answer:

The synthesis of this compound often involves multi-step functionalization of the pyrrolidine ring. A key intermediate, tert-butyl 3-methylpyrrolidine-1-carboxylate, can undergo formylation via Vilsmeier-Haack conditions or oxidation of a hydroxymethyl group. For example, photoinduced deformylative phosphonylation has been employed for related pyrrolidine derivatives, where reaction conditions (e.g., light source, solvent, temperature) critically impact yield and selectivity . Optimization of reagents such as DMAP and triethylamine in dichloromethane at 0–20°C has been shown to enhance regioselectivity and reduce side reactions . Yield discrepancies may arise from competing pathways, such as over-oxidation or diastereomer formation, requiring careful control of stoichiometry and reaction time .

Which spectroscopic methods are most effective for characterizing tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate, and what key spectral features should researchers look for?

Level: Basic

Answer:

The compound is typically characterized using:

- H NMR : Look for the formyl proton resonance at δ ~9.5–10.0 ppm and the tert-butyl singlet at δ ~1.4 ppm.

- C NMR : The carbonyl carbon of the formyl group appears at δ ~190–200 ppm, while the tert-butyl carbons resonate at δ ~28–30 ppm (CH) and ~80–85 ppm (quaternary C) .

- HRMS/ESI-MS : Confirm the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula (CHNO).

- IR Spectroscopy : A strong absorption band near ~1700 cm corresponds to the carbonyl groups (ester and formyl) .

How can researchers resolve contradictions in reported reaction outcomes when using this compound as an intermediate?

Level: Advanced

Answer:

Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or byproducts) often stem from:

- Rotameric mixtures : The presence of rotamers (e.g., due to restricted rotation around the C–N bond) can complicate NMR interpretation. Dynamic NMR or variable-temperature studies may resolve overlapping signals .

- Reagent purity : Trace impurities in reagents (e.g., aldehydes or oxidizing agents) can lead to side reactions. Rigorous purification of starting materials and intermediates is critical .

- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution at the formyl group, while protic solvents may promote hydrolysis. Systematic solvent screening is recommended .

What are the common side reactions encountered during functionalization of the formyl group, and how can they be mitigated?

Level: Advanced

Answer:

Functionalization of the formyl group (e.g., condensation, reduction) may lead to:

- Over-reduction : Reducing agents like LiAlH can reduce the ester group. Selective reduction using NaBH in methanol at 0°C preserves the tert-butyl ester .

- Aldol condensation : Basic conditions may promote self-condensation. Using acidic buffers (pH 4–6) or low temperatures suppresses this .

- Ester hydrolysis : Prolonged exposure to aqueous conditions hydrolyzes the tert-butyl group. Anhydrous solvents and short reaction times are advised .

What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Level: Advanced

Answer:

Computational tools can guide reaction design:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases identify feasible synthetic pathways by analogy to similar pyrrolidine derivatives .

- DFT calculations : Modeling transition states (e.g., for nucleophilic attack at the formyl group) predicts regioselectivity and energy barriers .

- Molecular docking : For biological applications, docking studies assess interactions with target enzymes or receptors, guiding structural modifications .

How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The tert-butyl group imposes significant steric bulk, which:

- Slows reaction kinetics : Bulky groups hinder access to reactive sites (e.g., formyl carbon), necessitating elevated temperatures or catalysts like Pd(PPh) .

- Directs regioselectivity : In Suzuki-Miyaura couplings, the tert-butyl group may shield one position, favoring coupling at the less hindered site.

- Reduces byproducts : Steric protection minimizes undesired side reactions (e.g., oligomerization) in metal-catalyzed reactions .

What purification strategies are optimal for isolating tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate from complex mixtures?

Level: Basic

Answer:

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate polar byproducts.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product .

- Distillation : For large-scale purification, short-path distillation under reduced pressure avoids thermal decomposition .

What are the key stability considerations for storing this compound, and how does degradation manifest?

Level: Basic

Answer:

- Moisture sensitivity : Hydrolysis of the ester group occurs in humid conditions. Store under argon or nitrogen with molecular sieves.

- Light sensitivity : The formyl group may undergo photodegradation. Use amber vials and avoid prolonged UV exposure.

- Degradation markers : Monitor via TLC or NMR for new peaks at δ ~1.2 ppm (tert-butyl alcohol) or ~8.5 ppm (carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.